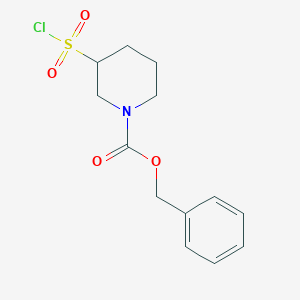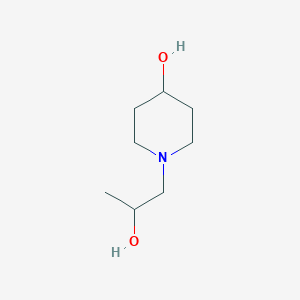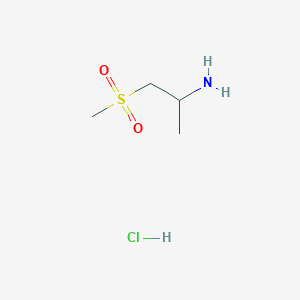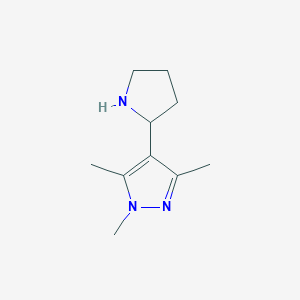![molecular formula C11H12N2O3 B1527989 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1305324-92-8](/img/structure/B1527989.png)
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Descripción general
Descripción
“2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” is a chemical compound with the formula C₁₁H₁₂N₂O₃ . It is an irritant .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)c1nc2cncc(C(O)=O)c2o1 . The compound has a molecular weight of 220.22 . Physical And Chemical Properties Analysis
“this compound” is a solid . Its empirical formula is C₁₁H₁₂N₂O₃ and it has a molecular weight of 220.22 .Aplicaciones Científicas De Investigación
Regioselective Metalation and Synthesis of Derivatives
Metalation of oxazolopyridine derivatives, such as 2-diethylaminooxazolo[4,5-b]pyridine with tert-butyllithium, occurs regioselectively, enabling the synthesis of various 7-substituted derivatives. This regioselectivity is pivotal for creating ortho-directed groups in bicyclic systems, thus facilitating targeted modifications and derivatizations of the oxazolopyridine core (Lever, Werblood, & Russell, 1993).
Synthesis of tert-Alkyl Amino Hydroxy Carboxylic Esters
tert-Alkyl amino hydroxy carboxylic acids, found in many biologically active natural products, can be synthesized using an oxazolone-mediated ene-type reaction with enol ethers. This methodology, followed by reduction, highlights the versatility of oxazolone derivatives in synthesizing complex organic molecules with potential biological applications (Mosey, Fisk, Friebe, & Tepe, 2008).
Applications in Peptide Synthesis
Oxazolones, including derivatives from N-alkoxycarbonylamino acids, play a crucial role in peptide synthesis, acting as intermediates in carbodiimide-mediated reactions. Their behavior under various conditions has implications for developing peptide-based therapeutics and understanding peptide bond formation mechanisms (Benoiton & Chen, 1981).
Enantioselective Addition and Formation of Quaternary Amino Acids
The enantioselective addition of 2-tert-butyl-4-aryl-1,3-oxazol-5-ones to maleimides, catalyzed by chiral bases, exemplifies another application. This process enables the synthesis of quaternary amino acid derivatives, highlighting the potential of oxazolones in asymmetric synthesis and the development of amino acid derivatives with specific stereochemical configurations (Alba, Valero, Calbet, Font‐Bardia, Moyano, & Rios, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2,3)10-13-7-5-12-4-6(9(14)15)8(7)16-10/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBRSGBJKORISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)

![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)


![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)

![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)

